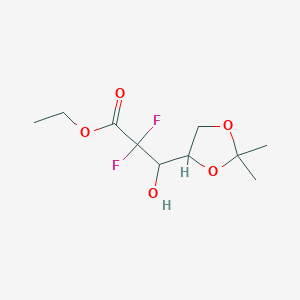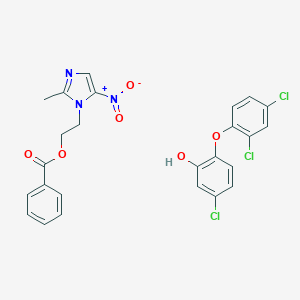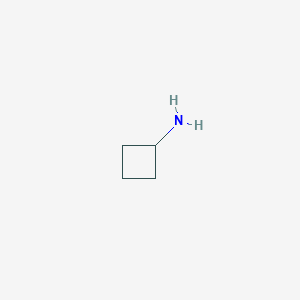
Malonato de dietilo y butilo
Descripción general
Descripción
El malonato de dibutilo es un compuesto orgánico con la fórmula molecular C11H20O4. Es un éster dietílico del ácido butilmalónico y es conocido por sus aplicaciones en síntesis orgánica. El compuesto se caracteriza por su forma líquida incolora y su olor a manzana. Se utiliza en diversos campos, incluida la química, la biología, la medicina y la industria .
Aplicaciones Científicas De Investigación
El malonato de dibutilo se utiliza ampliamente en la investigación científica debido a su versatilidad :
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono.
Biología: Sirve como precursor de diversos compuestos biológicamente activos.
Medicina: Se utiliza en la síntesis de productos farmacéuticos, incluidos fármacos antipiréticos y analgésicos.
Industria: Se emplea en la producción de colorantes, fragancias y otros productos químicos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El malonato de dibutilo se puede sintetizar mediante la alquilación del malonato de dietilo. El proceso implica los siguientes pasos :
Preparación de etilato de sodio: El sodio reacciona con etanol para formar etilato de sodio.
Formación de la sal sódica del malonato de dietilo: Se agrega malonato de dietilo al etilato de sodio, lo que da como resultado la formación de la sal sódica del malonato de dietilo.
Alquilación: Se agrega bromobutano a la sal sódica del malonato de dietilo, lo que lleva a la formación de malonato de dibutilo mediante una reacción de alquilación.
Métodos de producción industrial
La producción industrial del malonato de dibutilo sigue pasos similares, pero a mayor escala. El proceso garantiza un alto rendimiento y pureza, satisfaciendo los estándares requeridos para aplicaciones farmacéuticas y otras .
Análisis De Reacciones Químicas
Tipos de reacciones
El malonato de dibutilo se somete a diversas reacciones químicas, entre ellas:
Alquilación: El compuesto se puede alquilar aún más para formar moléculas más complejas.
Hidrólisis: Se puede hidrolizar para formar ácido butilmalónico.
Condensación: Participa en reacciones de condensación para formar moléculas más grandes.
Reactivos y condiciones comunes
Alquilación: Se utilizan comúnmente etilato de sodio y bromobutano.
Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para la hidrólisis.
Condensación: Se pueden emplear diversos catalizadores y reactivos según el producto deseado.
Principales productos formados
Alquilación: Ésteres más complejos.
Hidrólisis: Ácido butilmalónico.
Mecanismo De Acción
El mecanismo de acción del malonato de dibutilo implica su capacidad para actuar como un reactivo nucleófilo. El grupo metileno central (CH2) del compuesto es ligeramente ácido y rico en electrones, lo que le permite participar en diversas reacciones orgánicas :
Desprotonación: Una base fuerte desprotona el carbono α, formando un carbanión estabilizado por resonancia.
Ataque nucleofílico: El carbanión ataca un centro electrófilo, lo que lleva a la formación de nuevos enlaces carbono-carbono.
Comparación Con Compuestos Similares
Compuestos similares
Malonato de dietilo: Un éster dietílico del ácido malónico, utilizado en aplicaciones similares.
Malonato de dimetilo: Un éster dimetilico del ácido malónico, también utilizado en la síntesis orgánica.
Ácido butilmalónico: El ácido padre del malonato de dibutilo.
Unicidad
El malonato de dibutilo es único debido a su estructura específica, que le permite participar en una amplia gama de reacciones. Su grupo butilo proporciona reactividad adicional en comparación con el malonato de dietilo y el malonato de dimetilo, lo que lo convierte en un reactivo valioso en la síntesis orgánica .
Propiedades
IUPAC Name |
diethyl 2-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157895 | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-08-4 | |
| Record name | 1,3-Diethyl 2-butylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl butylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl butylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl butylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL BUTYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYY2Q744WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the volatility of Diethyl butylmalonate and its application in insect attractants?
A1: Diethyl butylmalonate was found to effectively inhibit the crystallization of Trimedlure isomers. [] While this improved the volatility and longevity of the attractant blend, it unfortunately decreased its attractiveness to the Mediterranean fruit fly. [] This suggests a complex interplay between the physical properties of the attractant components and their biological activity.
Q2: Can Diethyl butylmalonate be used as a starting material in organic synthesis?
A2: Yes, Diethyl butylmalonate serves as a versatile starting material in organic synthesis. For example, it can be used to synthesize (R)-2-Butyl-3-hydroxypropionic acid in a two-step process. [] This highlights the compound's utility in constructing more complex molecules.
Q3: How does Diethyl butylmalonate react in free-radical addition reactions?
A3: Diethyl butylmalonate participates in free-radical induced addition reactions with alkenes like oct-1-ene. [] This reaction leads to the alkylation of the compound at the activated methylene group. [] This reactivity makes Diethyl butylmalonate a useful building block for synthesizing molecules with extended carbon chains.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)








![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)



![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
